molecular formula C13H17ClN4S B2437136 2-(4-(6-Chlorobenzo[d]thiazol-2-yl)piperazin-1-yl)ethanamine CAS No. 1206993-02-3

2-(4-(6-Chlorobenzo[d]thiazol-2-yl)piperazin-1-yl)ethanamine

Cat. No.: B2437136
CAS No.: 1206993-02-3
M. Wt: 296.82
InChI Key: XEQGDOKZDVPPNW-UHFFFAOYSA-N
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Description

2-(4-(6-Chlorobenzo[d]thiazol-2-yl)piperazin-1-yl)ethanamine is a chemical compound that belongs to the class of benzothiazole derivatives. Benzothiazoles are known for their diverse biological activities, including anti-inflammatory, antimicrobial, and anticancer properties . This compound, in particular, has been studied for its potential therapeutic applications and its role in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-(6-Chlorobenzo[d]thiazol-2-yl)piperazin-1-yl)ethanamine typically involves the coupling of substituted 2-amino benzothiazoles with appropriate reagents. One common method involves the reaction of 2-amino-6-chlorobenzothiazole with 1-(2-chloroethyl)piperazine hydrochloride under specific conditions . The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a solvent, such as toluene . The mixture is then purified through crystallization or other purification techniques to obtain the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques, such as chromatography, to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(4-(6-Chlorobenzo[d]thiazol-2-yl)piperazin-1-yl)ethanamine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

    Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in dry solvents like tetrahydrofuran (THF).

    Substitution: Amines, thiols; reactions often require a base, such as sodium hydroxide, and are conducted in solvents like ethanol or methanol.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding sulfoxides or sulfones, while substitution reactions can produce various substituted benzothiazole derivatives .

Mechanism of Action

Comparison with Similar Compounds

Properties

IUPAC Name

2-[4-(6-chloro-1,3-benzothiazol-2-yl)piperazin-1-yl]ethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17ClN4S/c14-10-1-2-11-12(9-10)19-13(16-11)18-7-5-17(4-3-15)6-8-18/h1-2,9H,3-8,15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XEQGDOKZDVPPNW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CCN)C2=NC3=C(S2)C=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17ClN4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.82 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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